2-decyldodecanoic Acid
Description
Properties
IUPAC Name |
2-decyldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-11-13-15-17-19-21(22(23)24)20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRHBXMVAHNFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471169 | |
| Record name | 2-decyldodecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2874-72-8 | |
| Record name | 2-decyldodecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Decyldodecanoic Acid
Chemical Synthesis Approaches
The chemical synthesis of 2-decyldodecanoic acid can be broadly categorized into traditional organic synthesis routes for branched carboxylic acids and modern stereoselective strategies.
Traditional Organic Synthesis Routes for Branched Carboxylic Acids
Two of the most established methods for the synthesis of α-branched carboxylic acids, such as 2-decyldodecanoic acid, are the Guerbet reaction followed by oxidation, and the malonic ester synthesis.
The Guerbet reaction provides a pathway to branched alcohols, which can then be oxidized to the corresponding carboxylic acids. The reaction involves the dimerization of a primary alcohol to its β-alkylated dimer alcohol. For the synthesis of the precursor to 2-decyldodecanoic acid, dodecanol would be the starting material. The reaction typically requires high temperatures (180-360 °C) and the presence of an alkali metal hydroxide or alkoxide catalyst. The resulting 2-decyldodecanol can then be oxidized to 2-decyldodecanoic acid using a suitable oxidizing agent.
| Traditional Synthesis Route | Starting Materials | Key Intermediates | Key Reactions |
| Guerbet Reaction & Oxidation | Dodecanol | 2-Decyldodecanol | Dimerization, Oxidation |
| Malonic Ester Synthesis | Diethyl malonate, Decyl halide | Diethyl bis(decyl)malonate | Alkylation, Hydrolysis, Decarboxylation |
Modern Synthetic Strategies for Stereoselective Production
Modern synthetic chemistry offers more sophisticated approaches to control the stereochemistry at the α-carbon of branched carboxylic acids. The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of these compounds. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.
Prominent examples of chiral auxiliaries applicable to the synthesis of α-branched carboxylic acids include Evans' oxazolidinones and Myers' pseudoephedrine amides. In a typical approach, the chiral auxiliary is first acylated with an appropriate acid chloride. The resulting imide is then deprotonated to form a chiral enolate, which subsequently undergoes a diastereoselective alkylation with an alkyl halide. The steric hindrance provided by the chiral auxiliary directs the incoming alkyl group to one face of the enolate, leading to the formation of one diastereomer in excess. Finally, the chiral auxiliary is cleaved to afford the enantiomerically enriched carboxylic acid.
For the synthesis of a specific enantiomer of 2-decyldodecanoic acid, one could, for example, acylate an Evans oxazolidinone with dodecanoyl chloride. The resulting imide would then be deprotonated with a base like lithium diisopropylamide (LDA) to form the enolate, followed by alkylation with a decyl halide. The high diastereoselectivity of this alkylation step, often exceeding 95:5, is a key advantage of this method. Subsequent hydrolysis of the imide would yield the desired enantiomer of 2-decyldodecanoic acid.
| Chiral Auxiliary | Key Features | Typical Reagents |
| Evans' Oxazolidinones | High diastereoselectivity in alkylation reactions. | LDA, Alkyl Halide |
| Myers' Pseudoephedrine Amides | Forms rigid chelated enolates leading to high stereocontrol. | LDA, LiCl, Alkyl Halide |
Biocatalytic and Chemo-Enzymatic Synthesis of Branched Fatty Acids
In recent years, biocatalytic and chemo-enzymatic methods have emerged as promising alternatives to traditional chemical synthesis, offering advantages such as milder reaction conditions, higher selectivity, and a reduced environmental footprint.
Engineered Microorganisms for Fatty Acid Production
Metabolic engineering of microorganisms has opened up new avenues for the production of a wide range of chemicals, including branched-chain fatty acids. By introducing and optimizing heterologous pathways and modifying native metabolic networks, microorganisms can be programmed to produce specific fatty acids from renewable feedstocks like glucose.
For the production of 2-decyldodecanoic acid, a potential strategy would involve engineering a microbial host such as Escherichia coli or the oleaginous yeast Yarrowia lipolytica. These organisms are well-characterized and have been successfully engineered for the production of various fatty acids. A possible metabolic engineering approach could involve:
Introducing a branched-chain α-keto acid dehydrogenase complex: This would provide the necessary precursors for branched-chain fatty acid synthesis.
Expressing a fatty acid synthase (FAS) system with altered specificity: The native FAS could be engineered or replaced with one that preferentially incorporates the branched-chain precursors and elongates them to the desired C22 length.
Optimizing the supply of precursors and cofactors: Enhancing the flux towards the building blocks of fatty acid synthesis, such as acetyl-CoA and malonyl-CoA, and ensuring an adequate supply of reducing equivalents (NADPH) is crucial for high yields.
Blocking competing pathways: Deleting genes involved in the degradation of fatty acids (β-oxidation) or the synthesis of undesired byproducts would increase the metabolic flux towards the target molecule.
While the direct microbial production of 2-decyldodecanoic acid has not yet been reported, the successful engineering of E. coli to produce high percentages of branched-chain fatty acids demonstrates the feasibility of this approach.
Enzymatic Derivatization and Whole-Cell Catalysis
Enzymes, either as isolated biocatalysts or within whole cells, can be used to perform specific chemical transformations with high selectivity. Lipases, for instance, are widely used for the synthesis of esters from fatty acids and alcohols.
A chemo-enzymatic approach to 2-decyldodecanoic acid could involve the lipase-catalyzed esterification of a precursor acid. While not directly producing the free acid, this method is valuable for creating derivatives of 2-decyldodecanoic acid. For instance, a lipase (B570770) could be used to catalyze the esterification of 2-decyldodecanol (obtained from the Guerbet reaction) with another carboxylic acid, or the esterification of 2-decyldodecanoic acid with an alcohol.
Whole-cell catalysis offers the advantage of using the entire metabolic machinery of a cell to perform a desired transformation, often without the need for costly enzyme purification. An engineered microorganism containing the necessary enzymes could be used as a whole-cell biocatalyst to convert a suitable precursor into 2-decyldodecanoic acid. For example, a yeast strain could be engineered to express a specific hydroxylase that can introduce a hydroxyl group at the α-position of a long-chain fatty acid, which could then be further oxidized to the carboxylic acid.
| Biocatalytic Approach | Description | Potential Organisms/Enzymes |
| Engineered Microorganisms | De novo biosynthesis from simple carbon sources. | Escherichia coli, Yarrowia lipolytica |
| Enzymatic Derivatization | Synthesis of esters and other derivatives. | Lipases (e.g., from Candida antarctica) |
| Whole-Cell Catalysis | Conversion of precursors using intact microbial cells. | Engineered yeast or bacteria |
Biosynthetic Pathways and Biological Roles of 2 Decyldodecanoic Acid
Overview of Branched-Chain Fatty Acid Biosynthesis Pathways
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on the carbon chain. Their biosynthesis is a variation of the more common straight-chain fatty acid synthesis and involves specialized substrates and enzymatic processes.
De novo synthesis refers to the creation of complex molecules from simple precursors. wikipedia.org In the context of fatty acids, this process, known as de novo lipogenesis (DNL), typically converts excess carbohydrates and certain amino acids into fatty acids. wikipedia.org The synthesis of BCFAs follows the general principles of fatty acid synthesis but incorporates branched starter or extender units.
The process begins with primers derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govresearchgate.net For instance, catabolism of these amino acids in the mitochondria produces branched, short-chain acyl-CoA species. nih.gov These intermediates are then exported to the cytosol, where fatty acid synthesis occurs. nih.gov The main pathway for generating BCFAs involves the multidomain enzyme fatty acid synthase (FAS), which is also responsible for producing straight-chain fatty acids. researchgate.net FAS sequentially adds two-carbon units to a growing acyl chain, but for BCFAs, it can utilize either a branched starter unit or a branched extender substrate like methylmalonyl-CoA. researchgate.netnih.gov
The generation of these precursors is a critical step. Acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase (PCC) are responsible for synthesizing the extender units malonyl-CoA and methylmalonyl-CoA, respectively. researchgate.net While FAS predominantly uses acetyl-CoA as the initiating substrate for straight-chain fatty acids, its "promiscuity" allows it to use BCAA-derived starters to generate monomethyl BCFAs (mmBCFAs). nih.gov
Several key enzymes are integral to the elongation and branching process of fatty acid synthesis.
Acetyl-CoA Carboxylase (ACC) : ACC is a rate-limiting enzyme in fatty acid biosynthesis. researchgate.netnih.gov It catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the primary two-carbon donor for elongation by FAS. researchgate.netportlandpress.com ACC can also use other substrates, such as propionyl-CoA and butyryl-CoA, to produce methylmalonyl-CoA and ethylmalonyl-CoA, respectively, which are essential for creating branched chains. portlandpress.com
Branched-Chain Amino Acid Transferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) : These mitochondrial enzymes initiate the catabolism of BCAAs (leucine, isoleucine, valine). nih.gov BCAT carries out the deamination of BCAAs to form branched-chain keto acids, which are then metabolized by the BCKDH complex to generate the various short, branched-chain acyl-CoA species that serve as primers for BCFA synthesis. nih.gov
Carnitine Acetyltransferase (CrAT) : For the mitochondrial BCAA catabolic intermediates to be used by the cytosolic FAS, they must be exported from the mitochondria. CrAT facilitates this transport, showing activity towards BCAA-derived short branched-chain CoAs. nih.gov
The table below summarizes the key enzymes and their functions in BCFA biosynthesis.
| Enzyme | Function in BCFA Biosynthesis |
| Fatty Acid Synthase (FAS) | Elongates the fatty acid chain; incorporates branched starter and extender units. researchgate.netnih.gov |
| Acetyl-CoA Carboxylase (ACC) | Synthesizes malonyl-CoA and methylmalonyl-CoA, the extender units for elongation. researchgate.netportlandpress.com |
| BCAT & BCKDH | Initiate catabolism of branched-chain amino acids to produce branched starter units. nih.gov |
| Carnitine Acetyltransferase (CrAT) | Transports branched starter units from mitochondria to the cytosol. nih.gov |
Metabolic Integration and Turnover of Branched Fatty Acids
The metabolism of branched-chain fatty acids is closely integrated with general lipid metabolism. Precursors for BCFA synthesis are derived from central metabolic pathways, including glycolysis and the catabolism of amino acids. researchgate.net For example, carbon from leucine and isoleucine contributes significantly to de novo lipogenesis in adipocytes. nih.gov
Once synthesized, BCFAs can be incorporated into more complex lipids, such as triacylglycerols and phospholipids, contributing to the diversity of the lipidome. nih.gov Their unique structure, with methyl branches, can influence the physical properties of membranes and lipids. Compared to their straight-chain counterparts, BCFAs have lower melting points, reduced viscosity, and enhanced oxidative stability. researchgate.netnih.gov
The synthesis of BCFAs is also subject to regulation that prevents their excessive accumulation. For instance, the enzyme ethylmalonyl-CoA decarboxylase 1 (ECHDC1) may limit the formation of branched fatty acids by decarboxylating methylmalonyl-CoA and ethylmalonyl-CoA, thereby reducing their availability for incorporation by FAS. portlandpress.com
Organisms possess specific pathways to degrade BCFAs, preventing their accumulation. The catabolic route depends on the position of the methyl branch.
α-Oxidation : This pathway is used for fatty acids with a methyl group at the beta-carbon (C-3). It involves the removal of a single carbon atom from the carboxyl end. mdpi.com This process is crucial for degrading certain types of BCFAs that cannot be processed by the standard β-oxidation pathway.
β-Oxidation : Fatty acids with a methyl group at the alpha-carbon (C-2) can often be degraded via β-oxidation, a process that sequentially removes two-carbon units. portlandpress.com For example, 2-methyloctanoic acid is readily oxidized to propionic acid and carbon dioxide by liver mitochondria through this pathway. nih.gov The presence of the methyl group can, however, require specialized enzymatic steps to bypass the block it creates for standard β-oxidation enzymes.
The table below outlines the catabolic pathways for different types of branched-chain fatty acids.
| Catabolic Pathway | Type of BCFA Degraded |
| α-Oxidation | Primarily for 3-methyl-branched fatty acids. portlandpress.com |
| β-Oxidation | Used for 2-methyl-branched fatty acids. portlandpress.com |
Biological Functions and Roles in Non-Human Organisms
While specific research on the biological roles of 2-decyldodecanoic acid is limited, the functions of BCFAs in general have been studied in various non-human organisms, particularly bacteria and animals.
In bacteria, BCFAs are important components of cell membranes, where they help maintain membrane fluidity, especially in response to environmental changes like temperature fluctuations. The branched structure disrupts the tight packing of fatty acid chains, lowering the melting point and keeping the membrane in a fluid state at lower temperatures.
In animals, BCFAs are found in various tissues and secretions. For example, monomethyl BCFAs are present in the adipose tissue of mammals, where they are synthesized de novo. nih.gov Brown adipose tissue, in particular, shows high rates of BCFA synthesis. nih.gov BCFAs are also components of the vernix caseosa, the waxy substance covering newborn humans, where they are thought to contribute to its protective and moisturizing properties.
In some birds, BCFAs can accumulate to high levels in certain tissues due to the action of an enzyme that selectively leaves methylmalonyl-CoA as the primary substrate for fatty acid synthase. portlandpress.com
Contribution to Microbial Physiology and Metabolism
While direct studies on the role of 2-decyldodecanoic acid in microbial life are not extensively documented, the functions of structurally related fatty acids in microorganisms offer significant insights. Fatty acids are fundamental to microbial survival, serving as essential components of cell membranes, energy storage molecules, and signaling agents.
For instance, the medium-chain fatty acid, cis-2-decenoic acid, is a well-studied signaling molecule in various bacteria, including Pseudomonas aeruginosa. It plays a crucial role in regulating biofilm formation, a process where microbial communities adhere to surfaces. This molecule can induce the dispersion of established biofilms and prevent the formation of new ones. It is also known to revert persister cells—dormant, antibiotic-tolerant cells within a biofilm—to a metabolically active state, making them susceptible to antimicrobial agents.
Roles in Other Experimental Biological Models
In broader biological contexts, research into the specific effects of 2-decyldodecanoic acid is still emerging. Studies on similar branched-chain fatty acids have shown they can be integrated into cellular lipids, influencing metabolic pathways and cellular signaling.
The metabolism of fatty acids is a central process in nearly all organisms. For example, studies on glioblastoma cells have demonstrated that different medium-chain fatty acids, such as decanoic acid, can have distinct metabolic effects, influencing pathways like the citric acid cycle and fatty acid synthesis. While these findings are not directly about 2-decyldodecanoic acid, they highlight the principle that variations in fatty acid structure can lead to specific biological outcomes.
Further research is necessary to isolate and characterize the exact functions of 2-decyldodecanoic acid in various experimental models. Such studies would help to determine its potential roles in cellular physiology, from influencing membrane dynamics to participating in metabolic regulation and intercellular communication.
Enzymatic Transformations and Biocatalysis of 2 Decyldodecanoic Acid
Identification and Characterization of Enzymes Acting on Branched Fatty Acids
The structural complexity of BCFAs, including 2-decyldodecanoic acid, necessitates a diverse enzymatic toolbox for their modification. Key enzyme classes that have been identified and characterized for their activity on such substrates include hydrolases, esterases, and oxidoreductases.
Hydrolases, particularly lipases and esterases, are widely recognized for their role in the synthesis and modification of fatty acid esters. tandfonline.comtno.nl These enzymes catalyze the hydrolysis of ester bonds but can also be used for esterification and transesterification reactions under non-aqueous conditions. tandfonline.comtno.nl Their utility in the context of BCFAs is most prominent in the kinetic resolution of racemic mixtures, a critical step for producing enantiomerically pure compounds. tandfonline.com
Many BCFAs, including isomers of 2-decyldodecanoic acid, are chiral. tandfonline.com Lipases from various microbial sources have demonstrated the ability to differentiate between enantiomers of BCFAs. tandfonline.comtno.nl For instance, Candida antarctica lipase (B570770) B (CALB) and Rhizomucor miehei lipase have been successfully employed in the kinetic resolution of γ-branched chain fatty acid methyl esters. tandfonline.com These enzymes exhibit complementary enantioselectivity, with CALB often favoring the (R)-enantiomer and Rhizomucor miehei lipase preferring the (S)-enantiomer. tandfonline.com The stereoselectivity of these reactions can be remarkably high, even when the chiral center is distant from the carboxyl group. tandfonline.com This enzymatic approach offers a powerful method for obtaining specific stereoisomers of 2-decyldodecanoic acid, which may have distinct biological activities or applications.
The table below summarizes the enantioselectivity of selected lipases in the transesterification of branched-chain fatty acid methyl esters, which serves as a model for the potential resolution of 2-decyldodecanoic acid derivatives.
| Enzyme | Substrate | Enantiomeric Ratio (E) | Preferred Enantiomer |
| Candida antarctica lipase B (CALB) | 4-methyloctanoic acid methyl ester | 8 | R |
| Rhizomucor miehei lipase | 4-methylhexanoic acid methyl ester | 2 | S |
Data sourced from studies on γ-branched chain fatty acid methyl esters. tandfonline.com
Oxidoreductases are enzymes that catalyze oxidation-reduction reactions, and a particular class, the cytochrome P450 monooxygenases (P450s), are of significant interest for fatty acid modification. wikipedia.org These enzymes are capable of inserting an oxygen atom into a C-H bond, a chemically challenging reaction, leading to hydroxylated products. nih.govnih.gov
The self-sufficient cytochrome P450 BM-3 (CYP102A1) from Bacillus megaterium is one of the most studied P450s and has been shown to act on BCFAs. nih.govnih.gov Research has indicated that BCFAs may even be the natural substrates for this enzyme. nih.gov P450 BM-3 can hydroxylate C15 and C17 iso- and anteiso-fatty acids with high regiochemical and stereochemical purity. nih.gov This enzyme typically hydroxylates fatty acids at the ω-1, ω-2, and ω-3 positions. acs.org For a large branched-chain substrate like 2-decyldodecanoic acid, P450 BM-3 and its homologs would be expected to produce various hydroxylated derivatives.
Another important function of oxidoreductases in the context of BCFAs is α-oxidation, a process for the degradation of 3-methyl-branched fatty acids. researchgate.net While 2-decyldodecanoic acid has its branch at the α-carbon, the enzymatic machinery for fatty acid oxidation demonstrates the diverse capabilities of these enzymes in handling branched structures. nih.gov
The table below presents examples of P450 monooxygenases and their activity on fatty acids, highlighting their potential for modifying 2-decyldodecanoic acid.
| Enzyme | Source Organism | Typical Substrates | Products |
| Cytochrome P450 BM-3 | Bacillus megaterium | Long-chain fatty acids, BCFAs | ω-1, ω-2, ω-3 hydroxy fatty acids |
| Cytochrome P450 4A1 | Mammalian | Medium-chain fatty acids | ω-hydroxy fatty acids |
| CYP153A33 | Marinobacter aquaeolei | Medium-chain 1-alkanols | α,ω-diols |
Development of Engineered Enzyme Systems for Novel Transformations
The natural capabilities of enzymes can be expanded and tailored for specific applications through protein engineering. nih.gov Techniques such as directed evolution and site-directed mutagenesis have been successfully applied to enzymes that act on fatty acids, including those with branched structures. nih.govfrontiersin.org
Cytochrome P450 BM-3 has been a prime target for engineering due to its high catalytic activity and self-sufficiency. acs.orgnih.gov Through directed evolution, its substrate specificity has been altered to efficiently hydroxylate medium-chain fatty acids and even alkanes, which are not its preferred natural substrates. acs.orgnih.gov For example, a triple mutant of P450 BM-3 (Phe87Val, Leu188Gln, Ala74Gly) was engineered to hydroxylate indole (B1671886), a substrate vastly different from its native fatty acid substrates. nih.gov Such engineering efforts could be applied to develop P450 variants that selectively hydroxylate 2-decyldodecanoic acid at specific positions, including the terminal methyl groups or even along the alkyl chains.
Lipases have also been engineered to enhance their selectivity. By modifying amino acid residues in the substrate-binding pocket, researchers have been able to create lipase variants with high selectivity for certain types of fatty acids, such as trans fatty acids. nih.gov Similar strategies could be employed to develop lipases that are highly selective for the esterification or hydrolysis of 2-decyldodecanoic acid, which would be valuable for its incorporation into structured lipids or for its separation from other fatty acids.
The following table provides examples of how enzyme engineering has been used to alter the properties of fatty acid-modifying enzymes.
| Enzyme | Engineering Strategy | Outcome | Potential Application for 2-Decyldodecanoic Acid |
| Cytochrome P450 BM-3 | Directed Evolution | Altered substrate specificity (e.g., indole hydroxylation) | Site-specific hydroxylation |
| Candida antarctica lipase A | Protein Engineering | Enhanced selectivity for trans fatty acids | Selective esterification or hydrolysis |
| Fatty Acid Amide Hydrolase (FAAH) | Site-directed Mutagenesis | Altered acyl chain length specificity | Development of selective hydrolases |
Application of Enzymatic Cascade Reactions in Complex Fatty Acid Synthesis
Enzymatic cascade reactions, where multiple enzymes are used in a single pot to perform a series of transformations, are a powerful tool for the synthesis of complex molecules. acs.org This approach mimics the efficiency of metabolic pathways found in nature, where intermediates are channeled from one enzyme to the next. researchgate.net For the synthesis of complex fatty acids like 2-decyldodecanoic acid and its derivatives, multi-enzyme systems can offer significant advantages.
The biosynthesis of fatty acids is itself a multi-enzyme process, catalyzed by fatty acid synthase (FAS) complexes. nih.govyoutube.com These complexes utilize acetyl-CoA and malonyl-CoA as building blocks to construct fatty acid chains. wikipedia.org The synthesis of BCFAs often involves the use of alternative starter units derived from branched-chain amino acids. wikipedia.orgnih.gov While de novo synthesis of a specific structure like 2-decyldodecanoic acid would be complex, the principles of FAS systems can be harnessed in synthetic cascades.
A more common application of enzymatic cascades in this context is the multi-step modification of a pre-existing fatty acid backbone. For instance, a cascade could be designed where a lipase first incorporates 2-decyldodecanoic acid into a glyceride, followed by a P450 monooxygenase that hydroxylates a specific position on the fatty acid chain. Such one-pot reactions are more efficient and generate less waste than stepwise chemical syntheses.
An example of a potential enzymatic cascade for the modification of 2-decyldodecanoic acid is outlined below:
| Step | Enzyme | Reaction | Product |
| 1 | Lipase | Esterification of 2-decyldodecanoic acid with glycerol | 2-decyldodecanoyl glycerol |
| 2 | P450 Monooxygenase | Terminal hydroxylation of the fatty acid chain | ω-hydroxy-2-decyldodecanoyl glycerol |
This approach allows for the creation of novel, functionalized BCFAs with high precision and under mild reaction conditions.
Analytical Methodologies for Research on 2 Decyldodecanoic Acid
Chromatographic Separation Techniques for Compound Analysis
Chromatographic techniques are fundamental for the separation and analysis of 2-decyldodecanoic acid from complex mixtures. These methods exploit differences in the physicochemical properties of molecules to achieve separation.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the profiling of fatty acids, including branched-chain fatty acids like 2-decyldodecanoic acid. jfda-online.com This technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For the analysis of fatty acids, derivatization is often a necessary step to increase the volatility of the compounds. jfda-online.comnih.gov Fatty acids are commonly converted to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis. jfda-online.com
The GC separates the FAMEs based on their boiling points and polarity, and the mass spectrometer then fragments the eluted compounds and detects the resulting ions. The fragmentation patterns are characteristic of the molecular structure and can be used for identification by comparing them to spectral libraries. nih.gov GC-MS is a powerful tool for identifying and quantifying individual fatty acids in a complex biological sample. jfda-online.com The analysis of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids is crucial in the evaluation of certain metabolic disorders. testcatalog.orgnih.gov
Table 1: Representative GC-MS Parameters for Fatty Acid Analysis
| Parameter | Value |
| Column | DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Oven Program | Initial temperature, ramp rates, and final temperature are optimized for the specific mixture of fatty acids being analyzed. |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) |
This table presents typical parameters and may vary depending on the specific instrument and application.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the quantitative analysis of fatty acids, offering high sensitivity and selectivity without the need for derivatization in many cases. mdpi.com This method is particularly useful for the analysis of less volatile or thermally labile compounds. In recent years, LC-MS methods have been developed for the direct determination of free fatty acids in various matrices. mdpi.com
The separation of fatty acids is typically achieved using reversed-phase liquid chromatography (RPLC). The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the molecular ion of the fatty acid) and its fragmentation to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification. nih.gov LC-MS/MS is also capable of differentiating between isomeric fatty acids. nih.gov
Table 2: General LC-MS/MS Parameters for Fatty Acid Quantification
| Parameter | Value |
| Column | C18 or C8 reversed-phase column |
| Mobile Phase | A gradient of an aqueous phase (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile, methanol). |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for fatty acids. |
| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) |
This table provides a general overview; specific conditions are optimized for the analytes of interest.
High-performance liquid chromatography (HPLC) is a versatile technique widely used for the purification and analysis of fatty acids, with a particular strength in the separation of isomers. researchgate.net The separation can be based on various properties of the fatty acids, including chain length, degree of unsaturation, and the position of functional groups. mtc-usa.com For the separation of structurally similar isomers, specialized columns can be employed. nacalai.com
Different HPLC modes can be utilized for fatty acid analysis. Reversed-phase HPLC (RP-HPLC) is the most common, separating molecules based on their hydrophobicity. nih.gov For the separation of geometric (cis/trans) and positional isomers, silver ion HPLC (Ag-HPLC) has been a valuable tool, where the silver ions interact differently with the double bonds of unsaturated fatty acids. psu.edu The choice of the stationary phase is critical for achieving the desired separation of isomers. mtc-usa.com
Spectroscopic Characterization Methods in Fatty Acid Research
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in fatty acids like 2-decyldodecanoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including branched-chain fatty acids. researchgate.netresearchgate.netnih.govethernet.edu.et Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the carbon skeleton and the position of substituents.
¹H NMR (Proton NMR): Provides information about the different types of protons in the molecule and their neighboring protons. The chemical shift, integration, and splitting pattern of the signals are used to deduce the structure. researchgate.net
¹³C NMR (Carbon-13 NMR): Shows the different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's chemical environment. researchgate.net
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing a complete picture of the molecular structure. nih.gov
For branched-chain fatty acids, NMR is crucial for determining the exact position of the branch on the alkyl chain. mdpi.com
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netvscht.cz When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds.
For a carboxylic acid like 2-decyldodecanoic acid, the FTIR spectrum will show characteristic absorption bands:
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid dimer. vscht.cz
C-H Stretch: Sharp peaks around 2960-2850 cm⁻¹ corresponding to the stretching of C-H bonds in the alkyl chains.
C=O Stretch: A strong, sharp absorption band around 1710-1700 cm⁻¹ for the carbonyl group of the carboxylic acid. vscht.cz
C-O Stretch and O-H Bend: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations.
An experimental FTIR spectrum of 2-decenoic acid, a related compound, shows these characteristic peaks. researchgate.net The FTIR spectrum of dodecanoic acid also displays these key functional group absorptions. nist.govresearchgate.net
Table 3: Characteristic FTIR Absorption Bands for Carboxylic Acids
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very Broad |
| C-H (Alkyl) | 2960 - 2850 | Sharp, Strong |
| C=O (Carboxylic Acid) | 1710 - 1700 | Sharp, Strong |
| C-O | 1320 - 1210 | Medium |
| O-H (Bend) | 1440 - 1395 | Medium |
This table presents generally accepted ranges for the indicated functional groups.
Advanced Detection and Quantification Strategies for Branched Fatty Acids
The accurate detection and quantification of branched fatty acids (BCFAs) like 2-decyldodecanoic acid present unique challenges due to their structural similarity to other fatty acids and often low abundance in complex biological samples. Advanced analytical strategies have been developed to address these challenges, primarily centered around chromatography and mass spectrometry.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of BCFAs. nih.govresearchgate.net Prior to analysis, the fatty acids are typically derivatized to increase their volatility and improve their chromatographic behavior. nih.govacs.org A common derivatization method involves converting the fatty acids into their fatty acid methyl esters (FAMEs). acs.org For hydroxylated fatty acids, a further conversion to trimethylsilyl (B98337) (TMS) ethers is often employed. acs.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a powerful tool for the quantification of BCFAs. nih.gov This method often involves an acid hydrolysis step to liberate the fatty acids, followed by derivatization and analysis using multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.gov
Detailed Research Findings:
Researchers have successfully employed these advanced methods to quantify BCFAs in a variety of samples. For instance, GC-MS has been used to determine the concentration of seven iso- and anteiso-fatty acids in the polar and neutral lipid fractions of cheese and fish. researchgate.net In these studies, a medium polar column was utilized to achieve good separation of the BCFAs from other fatty acids. researchgate.net
Similarly, LC-MS/MS has been instrumental in quantifying very-long-chain fatty acids (VLCFAs) and BCFAs in plasma for the diagnosis of certain metabolic disorders. nih.gov The use of deuterated internal standards in these methods allows for accurate quantification by correcting for variations in sample preparation and instrument response. researchgate.netnih.gov
The table below summarizes key aspects of advanced analytical methodologies for branched fatty acids.
| Analytical Technique | Derivatization | Key Features | Application Examples |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Fatty Acid Methyl Esters (FAMEs), Trimethylsilyl (TMS) ethers | High resolution, structural determination | Quantification of iso- and anteiso-fatty acids in cheese and fish. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trimethyl-amino-ethyl (TMAE) iodide esters | High sensitivity and selectivity, use of multiple reaction monitoring (MRM) | Quantification of VLCFAs and BCFAs in plasma. nih.gov |
Challenges and Considerations:
A significant challenge in the analysis of BCFAs is the potential for co-elution with other fatty acids, which can interfere with accurate quantification. researchgate.netnih.gov The choice of chromatographic column and optimization of the separation conditions are therefore critical. nih.govscispace.com For instance, some studies have reported the use of tandem column configurations to improve the separation of short-chain fatty acids. nih.gov
Furthermore, the structural complexity and the limited availability of commercial standards for many BCFAs can hinder their comprehensive profiling and accurate quantification. acs.org The development of new analytical standards and methodologies remains an active area of research.
Derivatives of 2 Decyldodecanoic Acid and Their Research Applications
Synthesis of Novel 2-Decyldodecanoic Acid Derivatives
2-Decyldodecanoic acid, a C22 branched-chain fatty acid, belongs to the class of Guerbet acids. These β-alkylated primary fatty acids are known for their unique physical properties, such as low melting points and excellent thermal and oxidative stability, which are conferred by the branching near the carboxyl group. aocs.orgscientificspectator.comresearchgate.net The synthesis of novel derivatives of 2-decyldodecanoic acid primarily involves the modification of its carboxylic acid functional group through various organic reactions. These reactions aim to introduce new functionalities, thereby tailoring the molecule for specific applications in materials science and drug discovery. The primary methods for derivatization include acylation, esterification, and amidation.
Acylation Reactions for Functionalization
Acylation reactions of 2-decyldodecanoic acid typically proceed via the formation of a more reactive acyl halide, most commonly an acyl chloride. This intermediate can then be used to introduce the 2-decyldodecanoyl group onto various substrates. The general scheme involves reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride. This highly reactive intermediate is not typically isolated and is used in situ to acylate nucleophiles like alcohols, amines, or aromatic compounds in Friedel-Crafts reactions.
The synthesis of these acylating agents from their corresponding carboxylic acids is a well-established method for creating functionalized molecules. britannica.com While specific studies detailing the acylation reactions of 2-decyldodecanoic acid are not abundant, the principles are analogous to those for other long-chain fatty acids. For instance, the condensation reaction of palmitoyl (B13399708) chloride with various primary amines has been demonstrated to produce the desired amide products in good yields. ajol.info
Esterification and Amidation for Conjugate Formation
Esterification and amidation are fundamental reactions for creating conjugates of 2-decyldodecanoic acid with other molecules, such as alcohols, polyols, and amines. These reactions are crucial for tuning the physicochemical properties of the resulting derivatives, such as their viscosity, lubricity, and biological activity.
Esterification: The esterification of 2-decyldodecanoic acid with various alcohols can be catalyzed by acids or enzymes. Guerbet esters, derived from the reaction of a Guerbet acid with a Guerbet alcohol, are noted for their exceptional liquidity at low temperatures. researchgate.net The branching in both the acid and alcohol moieties of these "di-Guerbet esters" enhances their lubricating and solvent properties. google.com A specific example of the application of 2-decyldodecanoic acid in a complex esterification is its reaction with a protected trehalose (B1683222) derivative. In a patented study, 2-decyldodecanoic acid was reacted with 2,3,4,2',3',4'-hexabenzoxy-α,α'-trehalose in the presence of 4-dimethylaminopyridine (B28879) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) to form a trehalose diester, demonstrating a method for creating complex biologically active conjugates. google.com
Amidation: The formation of amides from 2-decyldodecanoic acid and various amines is a key strategy for synthesizing molecules with potential biological activity. Long-chain fatty acid amides are a class of signaling lipids with diverse physiological roles. usf.edunih.gov The synthesis of these amides can be achieved by reacting the fatty acid with an amine at high temperatures or by using the more reactive acyl chloride intermediate for reactions under milder conditions. Bio-based fatty acid amides have been synthesized directly from soybean oil and various amines through a solvent-free reaction, indicating the feasibility of such reactions with long-chain fatty acids. researchgate.net While direct studies on the amidation of 2-decyldodecanoic acid are limited, the general methodologies for long-chain fatty acid amidation are well-established and applicable. ajol.infomnstate.edu
Table 1: Representative Esterification and Amidation Reactions of Long-Chain Fatty Acids
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions | Product Type | Reference |
| Palmitoyl Chloride | Butylamine | Amidation | Dioxane, Room Temp | N-Butylpalmitamide | ajol.info |
| 2-Decyldodecanoic Acid | Protected Trehalose | Esterification | DMAP, EDCI, CH₂Cl₂ | Trehalose 6,6'-di-2-decyldodecanoate | google.com |
| Soybean Oil (Fatty Acids) | Alkyl Amines | Amidation | DABCO, Solvent-free | Fatty Acid Amides | researchgate.net |
| Heptanoic Acid | Ethanol | Esterification | H₂SO₄ (catalyst) | Ethyl Heptanoate | britannica.com |
Applications in Materials Science Research
The unique structure of 2-decyldodecanoic acid and its derivatives, particularly the β-branching, imparts desirable properties for applications in materials science, most notably in the formulation of high-performance fluids and the modification of polymers.
Development of Functional Fluids and Lubricant Base Stocks
The demand for high-performance lubricants with improved thermal stability, low-temperature fluidity, and biodegradability has driven research into synthetic esters derived from fatty acids. Branched-chain fatty acid esters are particularly valued as lubricant base stocks. ukm.mygoogle.com The branching disrupts the packing of the hydrocarbon chains, leading to lower pour points and better viscosity indices compared to their linear counterparts. ukm.mymachinerylubrication.com
Esters of Guerbet acids, such as 2-decyldodecanoic acid, are recognized for their excellent properties as lubricants. aocs.orgscientificspectator.com They exhibit good oxidative stability due to their saturated nature and maintain liquidity over a wide temperature range. aocs.org These properties make them suitable for demanding applications in automotive engine oils, hydraulic fluids, and gear oils. ukm.mynih.gov While specific performance data for 2-decyldodecanoic acid esters in lubricant formulations is not widely published, the general properties of branched dicarboxylate esters and polyol esters of similar branched acids indicate their potential for creating high-performance, biodegradable lubricants. ukm.mynih.gov For example, esters derived from dicarboxylic acids and branched alcohols like 2-ethyl-1-hexanol exhibit very low pour points (below -60 °C), highlighting the significant impact of branching on low-temperature performance. ukm.my
Table 2: Comparison of Properties of Linear vs. Branched Fatty Acid Esters in Lubricants
| Property | Linear Fatty Acid Esters | Branched Fatty Acid Esters (Guerbet Esters) | Significance in Lubrication | Reference |
| Pour Point | Higher | Lower | Improved low-temperature fluidity | ukm.my |
| Oxidative Stability | Variable (depends on saturation) | Generally high (if saturated) | Longer lubricant life, resistance to degradation | aocs.orgmachinerylubrication.com |
| Viscosity Index (VI) | Good | Excellent | Less change in viscosity with temperature | ukm.my |
| Biodegradability | Generally good | Good | Reduced environmental impact | machinerylubrication.comnih.gov |
Modification of Biopolymers and Other Materials
The chemical modification of biopolymers is an active area of research aimed at improving their physical properties and introducing new functionalities. The hydrophobic nature of the long alkyl chains of 2-decyldodecanoic acid makes it a candidate for modifying hydrophilic biopolymers like cellulose (B213188) or chitosan (B1678972) to alter their surface properties, for example, to increase hydrophobicity for applications in coatings or drug delivery systems. While specific examples of biopolymer modification with 2-decyldodecanoic acid are not prominent in the literature, the acylation of chitosan with a related fatty acid, 2-decenoic acid, has been demonstrated. This modification successfully imparted hydrophobic properties to the chitosan membranes, which could limit bacterial attachment. aocs.org This suggests that a similar approach using 2-decyldodecanoyl chloride could be a viable strategy for biopolymer modification.
Role in Drug Discovery and Chemical Biology Research
Long-chain fatty acids and their derivatives are increasingly recognized for their diverse biological activities and their potential as therapeutic agents. Fatty acid amides, in particular, are a class of endogenous signaling molecules with roles in inflammation, pain, and neurotransmission. ajol.infousf.edunih.gov The synthesis of novel fatty acid amides is therefore a target for drug discovery programs. ajol.info
A significant finding in this area is the synthesis of a trehalose 6,6'-diester of 2-decyldodecanoic acid as a potential immunostimulatory agent. google.com Trehalose diesters are known to have immunostimulatory and anticancer activities, but their natural counterparts can be highly toxic. The synthesis of derivatives with modified fatty acid components, such as the branched-chain 2-decyldodecanoic acid, is a strategy to develop compounds with reduced toxicity while maintaining or enhancing their therapeutic activity. google.com The use of 2-decyldodecanoic acid in this context highlights its potential as a building block for creating novel immunomodulatory drugs. The branched structure of the fatty acid moiety is a key variable in modulating the biological activity and physicochemical properties of the resulting trehalose diester conjugate. google.com
The general field of fatty acid amides also presents opportunities for chemical biology research. These molecules can serve as probes to study the enzymes involved in their biosynthesis and degradation, which are themselves potential drug targets for a range of conditions including sleep disorders, anxiety, and cancer. nih.gov
Synthesis of Research Probes and Bioactive Compounds (e.g., Immunostimulants like Vizantin)
The synthesis of derivatives from fatty acids like decanoic acid is a strategy to generate new bioactive compounds. For instance, research has shown the preparation of novel derivatives by reacting decanoic acid, extracted from coriander seeds, with thiourea (B124793) and maleic anhydride (B1165640) to create compounds with potential biological activity. researchgate.net While not specifically 2-decyldodecanoic acid, this illustrates a common synthetic approach.
A notable example in the broader field of branched-chain fatty acids is the development of immunostimulants. Vizantin, a synthetic immunostimulant, is identified as N-(2-decyldodecanoyl)-L-alanyl-D-isoglutamine methyl ester. Its synthesis involves the use of 2-decyldodecanoic acid as a key starting material. The branched alkyl chain of the acid is a critical structural feature for the molecule's biological activity. The development of such compounds is significant in immunology research, providing tools to study and modulate immune responses.
Another area of research involves modifying natural polymers like chitosan with fatty acids to create new biomaterials. For example, 2-decenoic acid, a related medium-chain fatty acid, has been used to acylate chitosan membranes. mdpi.comnih.gov This process involves synthesizing an acyl chloride from the fatty acid, which then reacts with chitosan. mdpi.comnih.gov The resulting material exhibits properties like biofilm resistance, making it a candidate for wound dressings and guided tissue regeneration scaffolds. nih.gov This approach of attaching fatty acids to a polymer backbone is a common strategy for creating research probes and functional biomaterials. mdpi.com
Design of Prodrugs for Enhanced Permeability in Experimental Models
A significant challenge in drug development is ensuring that an active compound can pass through biological membranes to reach its target. Prodrug design is a widely used strategy to overcome poor permeability. nih.govresearcher.liferesearchgate.net This approach involves chemically modifying a drug to create an inactive or less active precursor that is more readily absorbed. researchgate.netijpcbs.com Once absorbed, the body's enzymes cleave the modifying group, releasing the active parent drug. ijpcbs.com
While specific studies detailing the use of 2-decyldodecanoic acid to create prodrugs for enhanced permeability are not prominent in publicly available literature, the principles of prodrug design strongly support its potential in this role. Its long, branched alkyl chain would significantly increase the lipophilicity of a parent drug it is attached to. In experimental models, researchers could synthesize an ester prodrug by linking 2-decyldodecanoic acid to a polar drug molecule and then evaluate its permeability using various methods, such as in vitro cell-based assays or ex vivo tissue models. nih.gov This strategy aims to improve the oral bioavailability of drugs that are otherwise poorly absorbed. researchgate.net
Table 1: General Prodrug Strategies for Improving Permeability
| Strategy | Modification | Purpose | Example Application |
|---|---|---|---|
| Esterification | Masking a carboxylic acid or hydroxyl group with an ester. | Increase lipophilicity to enhance passive diffusion across cell membranes. ijpcbs.comnih.gov | Converting a polar drug into a more absorbable form for oral administration. researchgate.net |
| Amidation | Converting a carboxylic acid to an amide. | Modify solubility and membrane transport characteristics. | Used for drugs with primary or secondary amine groups. nih.gov |
| Mutual Prodrugs | Linking two different active drugs together. | Each drug acts as a carrier for the other, potentially leading to synergistic effects or targeted delivery. ijpcbs.com | Combining an antibiotic with an anti-inflammatory agent. |
Other Academic Applications as Research Reagents or Reference Standards
In academic and industrial research, well-characterized chemical compounds serve as essential tools. 2-Decyldodecanoic acid can function as a specialized research reagent. Its defined structure makes it useful in the synthesis of more complex molecules, such as the bioactive compounds mentioned previously. researchgate.net
Furthermore, in analytical chemistry, pure substances are required as reference standards for the identification and quantification of compounds in a sample. A reference standard for a fatty acid, such as dodecanoic acid (lauric acid), is used to calibrate instruments like gas chromatographs (GC) and high-performance liquid chromatographs (HPLC). sigmaaldrich.comnist.gov These standards ensure the accuracy and reliability of analytical measurements. While 2-decyldodecanoic acid is a more specialized branched-chain fatty acid, it could serve a similar purpose in research focused on lipidomics or the analysis of complex lipid mixtures where branched-chain fatty acids are present.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2-Decyldodecanoic Acid |
| 2-Decenoic Acid |
| 5-Aminosalicylic Acid |
| Ampicillin |
| Azacytidine |
| Becampicillin |
| Benorylate |
| Chitosan |
| Decanoic Acid |
| Dodecanoic Acid (Lauric Acid) |
| Maleic Anhydride |
| Naproxen |
| Prednisolone |
| Sulfapyridine |
| Sulfasalazine |
| Thiourea |
| Tolmetin |
2 Decyldodecanoic Acid in Microbial Systems and Metabolism Research
Occurrence and Metabolic Profiles in Diverse Microbial Species
There is no available data on the presence or metabolic processing of 2-decyldodecanoic acid in any specific microbial species.
Impact of Environmental and Nutritional Factors on Microbial Fatty Acid Synthesis
Information regarding how environmental conditions, such as nutrient limitations, affect the microbial synthesis of 2-decyldodecanoic acid is not documented.
Effects of Nitrogen and Phosphorus Limitation on Fatty Acid Content
Specific research on the effects of nitrogen and phosphorus limitation on the production of 2-decyldodecanoic acid by microorganisms has not been published.
Genetic and Metabolic Engineering Strategies for Microbial Production of Branched Fatty Acids
There are no reported genetic or metabolic engineering strategies specifically targeting the microbial production of 2-decyldodecanoic acid.
Interactions with Microbial Communities and Broader Metabolic Networks
The role and interactions of 2-decyldodecanoic acid within microbial communities and their metabolic networks are currently unknown.
Table of Mentioned Compounds
Since no specific compounds could be discussed in the context of 2-decyldodecanoic acid metabolism, a table of compounds cannot be generated.
Q & A
Q. What are the established synthetic routes for 2-decyldodecanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common synthetic approaches include esterification of dodecanoic acid derivatives or carboxylation of alkenes. Reaction parameters such as temperature, catalyst type (e.g., acid vs. enzymatic), and solvent polarity significantly impact yield and purity. For example, optimizing glucose concentration and incubation time in carboxylation processes can enhance product formation, as demonstrated in citric acid synthesis studies . Characterization via NMR and GC-MS is recommended to verify structural integrity and quantify impurities .
Q. Which analytical techniques are most reliable for quantifying 2-decyldodecanoic acid in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is preferred for high sensitivity. Gas chromatography (GC) coupled with flame ionization detection (FID) may also be used for volatile derivatives. NIST-standardized protocols ensure reproducibility, particularly when calibrating against certified reference materials . Cross-validation using multiple techniques (e.g., FTIR for functional group analysis) reduces measurement uncertainty .
Q. How should researchers handle and store 2-decyldodecanoic acid to prevent degradation?
- Methodological Answer : Store under inert gas (e.g., argon) at −20°C to minimize oxidation. Use amber glass containers to avoid photodegradation. Safety data sheets for analogous compounds (e.g., pentadecanedioic acid) recommend avoiding contact with strong oxidizers and ensuring proper ventilation during handling . Purity assessments via melting point analysis or titration should precede experimental use .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during 2-decyldodecanoic acid synthesis?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as response surface modeling, can identify critical factors (e.g., pH, catalyst loading). For instance, glucose concentration and incubation time were optimized in citric acid production to reduce intermediate byproducts like isocitric acid (ICA) . Kinetic studies using in-situ FTIR or Raman spectroscopy may further elucidate reaction pathways and byproduct thresholds .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of 2-decyldodecanoic acid?
- Methodological Answer : Discrepancies often arise from differences in measurement protocols or sample purity. Systematic replication under controlled conditions (e.g., standardized buffer systems for pKa determination) is essential. Cross-referencing data from authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed studies ensures accuracy . Meta-analyses of existing literature can identify outliers and propose consensus values .
Q. How can computational modeling predict the biological or catalytic activity of 2-decyldodecanoic acid?
- Methodological Answer : Density functional theory (DFT) calculations can model electronic properties and reactivity, while molecular dynamics simulations assess interactions with biological membranes or enzymes. For example, studies on glycoursodeoxycholic acid used docking simulations to predict bile acid receptor binding, a method adaptable to 2-decyldodecanoic acid . Validate predictions with in vitro assays (e.g., enzyme inhibition tests) .
Q. What experimental designs address reproducibility challenges in studies involving 2-decyldodecanoic acid?
- Methodological Answer : Implement blinded analyses, internal controls, and inter-laboratory comparisons. Detailed documentation of synthesis protocols (e.g., catalyst batch, solvent grade) is critical, as variations in these parameters caused inconsistencies in citric acid production studies . Pre-registration of experimental designs in repositories like Open Science Framework enhances transparency .
Safety and Compliance
Q. How should researchers reconcile conflicting hazard classifications for 2-decyldodecanoic acid analogs?
- Methodological Answer : Review multiple safety data sheets (SDS) and regulatory databases (e.g., ECHA). While some analogs (e.g., pentadecanedioic acid) are classified as non-hazardous , others require precautions due to potential irritant properties . Conduct a risk assessment tailored to experimental scale and exposure routes, adhering to institutional safety protocols .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response or kinetic data involving 2-decyldodecanoic acid?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation for dose-response curves) and time-series analyses (e.g., Michaelis-Menten kinetics) are standard. Use tools like GraphPad Prism or R packages (e.g.,
drc). Report confidence intervals and effect sizes to contextualize significance, as seen in citric acid production studies .
Q. How can researchers validate the purity of 2-decyldodecanoic acid batches for sensitive applications?
- Methodological Answer : Combine orthogonal methods: HPLC for quantitative purity, NMR for structural confirmation, and elemental analysis for stoichiometric validation. Certificates of Analysis (CoA) from suppliers should specify impurity thresholds (<1% w/w), as exemplified in Sigma-Aldrich’s documentation for 12-hydroxydodecanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
